An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 31728-75-3)
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 31728-75-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the CAS number 31728-75-3. It belongs to the pyrazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor in the development of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is presented in Table 1. This data is essential for its handling, formulation, and application in a research setting.
Table 1: Physicochemical Properties of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| CAS Number | 31728-75-3 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 181-183 °C | [3] |
| Predicted pKa | 3.51 ± 0.25 | |
| Solubility | Slightly soluble in water. | |
| InChI | 1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10) | [3] |
| InChI Key | SKTIXLZNJZTGRT-UHFFFAOYSA-N | [3] |
| SMILES | CN1N=CC(=C1C)C(=O)O |
Synthesis
General Experimental Protocol (Hypothetical)
A potential synthesis could be adapted from the preparation of the isomeric 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[4] The following is a generalized, hypothetical protocol:
Step 1: Condensation to form the pyrazole ester.
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Ethyl 2-methylacetoacetate is reacted with a methylating agent, followed by treatment with methylhydrazine in a suitable solvent such as ethanol.
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The reaction mixture is typically stirred at room temperature or heated under reflux to drive the cyclization and formation of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis of the ester.
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The resulting pyrazole ester is then subjected to hydrolysis to yield the carboxylic acid.
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This is commonly achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the product.
Step 3: Purification.
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The crude 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
A visual representation of a generalized synthetic workflow is provided below.
Caption: Generalized workflow for the synthesis of pyrazole carboxylic acids.
Spectral Data
Detailed experimental spectra for 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid are not widely published. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics are as follows:
Table 2: Expected Spectral Data for 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
| Technique | Expected Peaks/Signals |
| ¹H NMR | - A singlet for the C-3 proton of the pyrazole ring. - A singlet for the N-methyl protons. - A singlet for the C-5 methyl protons. - A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon. - Signals for the quaternary carbons of the pyrazole ring (C-4 and C-5). - A signal for the C-3 carbon of the pyrazole ring. - Signals for the N-methyl and C-5 methyl carbons. |
| FT-IR | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (approx. 1700 cm⁻¹). - C-H stretching and bending vibrations for the methyl groups. - C=N and C=C stretching vibrations characteristic of the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ). - Fragmentation patterns consistent with the loss of COOH, CH₃, and other fragments from the parent molecule. |
Biological Activity and Drug Development Applications
While specific biological studies on 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid are limited, the pyrazole scaffold is a well-established pharmacophore in drug discovery and agrochemical development.[1][2] Notably, amides derived from pyrazole carboxylic acids have been successfully developed as fungicides that act by inhibiting succinate dehydrogenase (SDH).[5][6][7]
Potential as a Fungicide Precursor
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid serves as a key building block for the synthesis of pyrazole carboxamide fungicides. The mechanism of action for this class of fungicides involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[5][6][7] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.
The general structure of these fungicides consists of the pyrazole carboxamide core, which binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. The substituents on the pyrazole ring and the amide nitrogen are crucial for the potency and spectrum of activity.
A diagram illustrating the proposed mechanism of action is presented below.
Caption: Inhibition of succinate dehydrogenase by pyrazole carboxamides.
Use in Drug Discovery
The deuterated form of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is utilized as a tracer and internal standard in quantitative analyses such as NMR, GC-MS, and LC-MS during the drug development process.[7] The incorporation of stable isotopes can aid in pharmacokinetic and metabolic profiling of drug candidates.[7]
Safety and Handling
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.
Table 3: Hazard and Safety Information
| Category | Information | Reference |
| Signal Word | Warning | |
| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | |
| Target Organs | Respiratory system | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety and handling information before use.
Conclusion
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic building block with significant potential in the fields of agrochemical and pharmaceutical research. Its core pyrazole structure is a key component of a class of potent succinate dehydrogenase inhibitor fungicides. While detailed experimental data for this specific compound is not extensively documented in public literature, this guide provides a comprehensive overview of its known properties and a strong foundation for its use in research and development. Further investigation into its synthesis optimization and specific biological activities could unveil new applications for this versatile molecule.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
